

3-Methylcyclobutanamine hydrochloride

chemical properties

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Compound of Interest

Compound Name: 3-Methylcyclobutanamine
hydrochloride

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An In-Depth Technical Guide to **3-Methylcyclobutanamine Hydrochloride**

Introduction

3-Methylcyclobutanamine hydrochloride is a functionalized cycloalkane that serves as a valuable building block for medicinal chemists and drug development professionals.^[1] Its defining feature is a strained four-membered cyclobutane ring, which imparts significant conformational rigidity. This property is highly sought after in modern drug design, as it allows for the creation of spatially well-defined molecules, enabling precise exploration of structure-activity relationships (SAR). The presence of a primary amine functional group provides a versatile handle for subsequent chemical modifications, such as alkylation and acylation.^[1] This guide provides a comprehensive overview of the chemical properties, stereochemistry, synthesis, reactivity, and handling of **3-Methylcyclobutanamine hydrochloride**, offering field-proven insights for its application in research and development.

Core Chemical and Physical Properties

The hydrochloride salt form of 3-methylcyclobutanamine is predominantly used in laboratory settings. The protonation of the basic amine group to form an ammonium salt significantly enhances the compound's stability and increases its solubility in aqueous and protic solvents, which is advantageous for biological screening and reaction setup.^[1]

Property	Value	Source(s)
Chemical Name	3-Methylcyclobutanamine hydrochloride	[2]
Synonyms	3-Methylcyclobutylamine HCl	[2]
CAS Number	89381-07-7 (Isomer mixture)	[1][2]
Molecular Formula	C ₅ H ₁₂ ClN	[1]
Molecular Weight	121.61 g/mol	[2]
Appearance	White to off-white solid	[2]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C. Hygroscopic.	[2][3]

Stereoisomerism: The Importance of Geometry

The 1,3-disubstituted pattern on the cyclobutane ring gives rise to two distinct geometric isomers: cis and trans. The spatial arrangement of the methyl and amino groups relative to the ring plane is critical, as each isomer will present a unique three-dimensional profile to a biological target, potentially leading to vastly different pharmacological activities.

- **cis-3-Methylcyclobutanamine hydrochloride** (CAS: 1093951-55-3): The methyl and amino groups are on the same face of the cyclobutane ring.[4][5]
- **trans-3-Methylcyclobutanamine hydrochloride**: The methyl and amino groups are on opposite faces of the ring.

It is imperative for researchers to procure and characterize the specific isomer required for their SAR studies, as an undefined mixture can lead to ambiguous results.

Figure 1: Chemical structures of cis and trans isomers.

Spectroscopic Analysis and Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and isomeric configuration of **3-Methylcyclobutanamine hydrochloride**. The following sections detail the expected spectroscopic signatures.

¹H NMR Spectroscopy

Proton NMR provides critical information about the molecular framework. For the ammonium salt in a solvent like D₂O or DMSO-d₆:

- **Amine Protons (-NH₃⁺):** A broad singlet, typically downfield, whose integration corresponds to three protons. Its chemical shift is concentration-dependent.
- **Cyclobutane Ring Protons (-CH-):** A series of complex, overlapping multiplets. The protons attached to the carbons bearing the methyl and amino groups (C1-H and C3-H) will show distinct splitting patterns influenced by their cis/trans relationship to neighboring protons.
- **Methyl Protons (-CH₃):** A doublet, resulting from coupling to the adjacent methine proton (C3-H).

¹³C NMR Spectroscopy

Carbon NMR is used to confirm the number of unique carbon environments.

- **cis-isomer:** Due to symmetry, it is expected to show 3 or 4 distinct signals (depending on the magnetic equivalence of C2/C4).
- **trans-isomer:** Also expected to show 3 or 4 signals. The precise chemical shifts of the ring carbons can help differentiate between isomers, though detailed 2D NMR experiments (like NOESY) may be required for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- **N-H Stretch:** A very broad and strong absorption band is expected in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).

- C-H Stretch: Absorptions just below 3000 cm^{-1} corresponding to the sp^3 C-H bonds of the cyclobutane ring and methyl group.
- N-H Bend: A medium to strong absorption around $1500\text{--}1600\text{ cm}^{-1}$ is characteristic of the ammonium scissoring vibration.

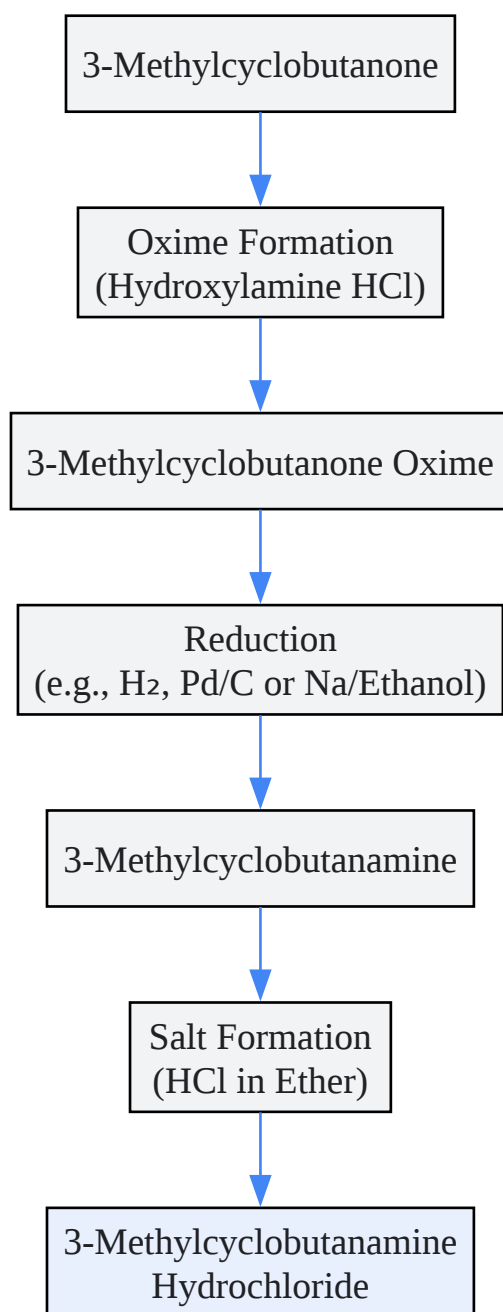
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Using a soft ionization technique like Electrospray Ionization (ESI), the analysis would be performed on the free base ($\text{C}_5\text{H}_{11}\text{N}$).

- Molecular Ion Peak: The expected parent ion $[\text{M}+\text{H}]^+$ would be observed at $m/z = 86.10$. The free base has a molecular weight of 85.15 g/mol .^[6]
- Fragmentation: Common fragmentation pathways would involve the loss of the methyl group or cleavage of the cyclobutane ring, providing structural confirmation.

Synthesis Methodologies

The synthesis of substituted cyclobutanes often requires specialized methods to overcome the inherent ring strain. While specific industrial routes are proprietary, a common academic approach involves the modification of a pre-formed cyclobutane core.^[7] A plausible, generalized strategy starting from 3-methylcyclobutanone is outlined below.



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Figure 2: Generalized synthesis workflow via reductive amination.

Protocol 4.1: Reductive Amination of 3-Methylcyclobutanone (Illustrative)

This protocol describes a key transformation in the proposed synthesis. Disclaimer: This is a representative laboratory-scale procedure and must be adapted and optimized with appropriate

safety precautions.

- Oxime Formation: To a solution of 3-methylcyclobutanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
- Stir the mixture at room temperature for 12-16 hours until TLC or GC-MS analysis indicates complete consumption of the starting ketone.
- Remove the solvent under reduced pressure. Add water and extract the product with diethyl ether.
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-methylcyclobutanone oxime.
- Reduction: Dissolve the crude oxime in a suitable solvent such as ethanol. Add a catalytic amount of a reducing agent (e.g., Raney Nickel or Palladium on carbon).
- Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature until hydrogen uptake ceases.
- Carefully filter the catalyst through a pad of Celite and wash with ethanol.
- Salt Formation: Concentrate the filtrate. Dissolve the resulting crude amine in anhydrous diethyl ether and cool in an ice bath.
- Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.
- Filter the resulting white solid, wash with cold diethyl ether, and dry under vacuum to yield **3-Methylcyclobutanamine hydrochloride**.

Chemical Reactivity & Applications in Drug Development

The primary amine of 3-methylcyclobutanamine is a nucleophile, making it a versatile handle for constructing larger, more complex molecules. Its most common reaction in drug development is amide bond formation (acylation).

Figure 3: General N-acylation reaction scheme.

Application Insight: A Conformationally Restricted Scaffold

The strained cyclobutane ring restricts the number of low-energy conformations the molecule can adopt compared to a more flexible acyclic or larger-ring analogue (e.g., a cyclopentyl or cyclohexyl group). By incorporating this scaffold into a drug candidate, chemists can "lock" a key pharmacophore element into a specific orientation. This geometric constraint can lead to enhanced binding affinity and selectivity for the intended biological target, as less conformational entropy is lost upon binding. It is an essential tool for dissecting the bioactive conformation of a lead compound.^[8]

Protocol 5.1: Synthesis of N-(3-methylcyclobutyl)benzamide

This protocol exemplifies a standard acylation reaction.^[7]

- Suspend **3-Methylcyclobutanamine hydrochloride** (1.0 eq) in dichloromethane (DCM).
- Add triethylamine (2.2 eq) to the suspension to liberate the free amine. Stir for 10 minutes.
- Cool the mixture to 0°C in an ice bath.
- Slowly add benzoyl chloride (1.1 eq) dropwise.
- Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
- Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
- Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the desired amide.

Safety, Handling, and Storage

Proper handling of **3-Methylcyclobutanamine hydrochloride** is crucial for laboratory safety. It is classified as an irritant.

Hazard Type	GHS Information	Source(s)
Pictogram	GHS07 (Exclamation Mark)	[2][9]
Signal Word	Warning	[2][9]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[2][9][10]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[2][3]

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[3]
- Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11]
- Handling: Avoid contact with skin, eyes, and clothing.[11] Avoid formation of dust. Use proper glove removal technique to prevent skin contact.[3] Wash hands thoroughly after handling.[11]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The compound is hygroscopic; store under an inert atmosphere to prevent moisture absorption.

[\[2\]](#)[\[3\]](#)

- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

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